Limonene oxide
Overview
Description
Limonene oxide is a cyclic monoterpene epoxide derived from limonene, a naturally occurring compound found in the essential oils of citrus fruits. It is a colorless liquid with a pleasant citrus aroma and is used in various applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Limonene oxide, also known as limonene 1,2-epoxide, is a monoterpene that can be prepared from limonene . It has been found to interact with various targets in the body. For instance, it has been shown to interact with epoxide hydrolase, an enzyme involved in the metabolism of xenobiotics . In addition, it has been suggested to interact with the respiratory chain complex .
Mode of Action
This compound’s mode of action is complex and multifaceted. It has been suggested to inhibit the activity of the respiratory chain complex , which could potentially disrupt energy production within cells. Furthermore, it undergoes biocatalytic resolution in the presence of epoxide hydrolase to form enantiomerically pure cis- and trans-limonene oxides .
Biochemical Pathways
This compound has been found to affect several biochemical pathways. For instance, it has been suggested to inhibit the NF-κB/AP-1 pathway , which plays a crucial role in the regulation of immune and inflammatory responses. Additionally, it has been shown to affect the TLR4/NF-κB/AP-1 signaling pathways, which are involved in the regulation of immune responses .
Pharmacokinetics
Studies on limonene, from which this compound is derived, suggest that it is well-tolerated in cancer patients at doses which may have clinical activity . The maximum tolerated dose was found to be 8 g/m² per day, with nausea, vomiting, and diarrhea being dose-limiting .
Result of Action
This compound has been found to have several effects at the molecular and cellular level. It has antinociceptive and antitumoral activities . It has also been suggested to have anti-inflammatory effects by reducing pro-inflammatory cytokines . Moreover, it has been found to cause damage to the cell membrane of both Gram-positive and Gram-negative bacterial cells, leading to leakage of intracellular materials and ultimately cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can undergo oxidation in the presence of ozone . This suggests that the presence of certain environmental factors, such as ozone, could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Limonene oxide plays a crucial role in biochemical reactions. It is synthesized from limonene through the process of oxidation . The enzymes involved in this process include peroxygenase and other enzymes involved in the MVA pathway . The interactions between this compound and these enzymes are essential for the production of this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has demonstrated anticarcinogenic effects in both cell and animal studies . It influences cell function by mitigating oxidative stress and inflammation and regulating apoptotic cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it binds with enzymes such as peroxygenase to facilitate its synthesis . Additionally, it can exert its effects at the molecular level through enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the oxidation of limonene to form this compound takes place under atmospheric pressure and temperatures between 70 and 90 °C . Over time, the stability and degradation of this compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study on the anticarcinogenic effects of limonene, it was found that this compound had a significant impact on reducing tumor burden in animal models .
Metabolic Pathways
It interacts with enzymes such as HMG-CoA reductase and geranyl diphosphate synthase, which are crucial for its synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Limonene oxide is primarily synthesized through the epoxidation of limonene. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a tungsten-based catalyst. This reaction is typically carried out under solvent-free conditions at a temperature of around 323 K, achieving high selectivity and conversion rates . Another method involves the use of molecular oxygen under non-solvent conditions, with nickel-aluminium hydrotalcites as catalysts, at temperatures between 70 and 90 °C .
Industrial Production Methods: Industrial production of this compound often employs similar epoxidation processes but on a larger scale. The use of environmentally friendly oxidants like hydrogen peroxide is preferred to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Limonene oxide undergoes various chemical reactions, including:
Reduction: It can be reduced to form diols, which are useful intermediates in organic synthesis.
Substitution: this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and hydroxyl radicals.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Carboxylic acids such as C8H12O4 and C9H14O4.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Limonene oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Limonene oxide is structurally similar to other monoterpene epoxides such as cyclohexene oxide and pinene oxide. its unique citrus aroma and higher reactivity make it distinct. Similar compounds include:
Cyclohexene oxide: Used in polymer synthesis.
Pinene oxide: Used in the production of fragrances and as a chemical intermediate.
This compound stands out due to its renewable source and environmentally friendly production methods, making it a valuable compound in sustainable chemistry.
Properties
IUPAC Name |
1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862594 | |
Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Limonene-1,2-epoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9580 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1195-92-2 | |
Record name | Limonene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Limonene-1,2-epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Limonene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.459 | |
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Record name | 1,2-Epoxy-p-menth-8-ene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035158 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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